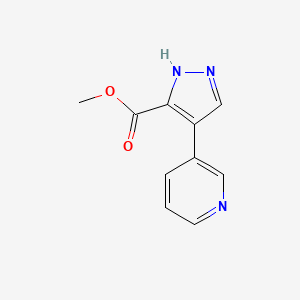

Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Description

Overview of Pyrazole (B372694) Chemistry in Contemporary Academic Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a crucial scaffold in modern medicinal chemistry. jocpr.com The versatility of the pyrazole ring allows for a wide range of chemical modifications, leading to a diverse array of biological activities. nih.gov Researchers continue to explore novel synthetic routes and applications for pyrazole derivatives, driven by their proven success in drug discovery. jocpr.com The core structure is present in several commercially available drugs, demonstrating its therapeutic importance.

The Context of Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate within the Broader Class of Pyrazole Analogs

Rationale for Dedicated Research on this compound

The rationale for investigating this specific compound would stem from the established biological significance of both the pyrazole and pyridine (B92270) moieties. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The pyridine ring is a key component of many bioactive molecules and can influence properties such as solubility, metabolic stability, and receptor binding. The unique combination and orientation of these two heterocyclic systems in this compound could lead to novel biological activities or improved pharmacological profiles compared to other analogs. However, without dedicated studies, its specific potential remains speculative.

Due to the absence of specific research data for "this compound," further sections of the requested article, including detailed research findings and data tables, cannot be provided at this time.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-pyridin-3-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)9-8(6-12-13-9)7-3-2-4-11-5-7/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPBENCPUQNIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556894 | |

| Record name | Methyl 4-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117784-21-1 | |

| Record name | Methyl 4-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Subsequent Derivatization of Methyl 4 Pyridin 3 Yl 1h Pyrazole 3 Carboxylate

Reactivity at the Ester Group

The methyl ester functionality is a versatile handle for the synthesis of a wide array of derivatives. Key reactions include hydrolysis, amidation, and conversion to hydrazides, which serve as precursors for further cyclizations.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester group of Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate can be readily hydrolyzed to yield the corresponding 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid. This transformation is typically achieved under basic conditions. For instance, similar pyrazole (B372694) esters have been successfully hydrolyzed using aqueous sodium hydroxide (B78521) in methanol (B129727), followed by heating under reflux. mdpi.com The resulting carboxylic acid is a crucial intermediate for the synthesis of amides and other derivatives.

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Product |

|---|

Amidation Reactions for Carboxamide Derivatives

The synthesis of pyrazole-4-carboxamides is a common derivatization strategy. researchgate.netmdpi.com This is typically accomplished in a two-step sequence starting from the methyl ester. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting carboxylic acid is then activated and coupled with a primary or secondary amine to form the desired amide. Standard coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be employed for this purpose. organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, often using thionyl chloride, which then readily reacts with an amine to yield the carboxamide derivative. mdpi.comnih.gov

Table 2: Synthesis of 4-(pyridin-3-yl)-1H-pyrazole-3-carboxamide Derivatives

| Reactant | Reagents | Intermediate | Reagents | Product |

|---|

Hydrazide Formation and Subsequent Cyclizations

Treatment of the methyl ester with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) is a standard method for the synthesis of the corresponding carbohydrazide (B1668358). researchgate.net This reaction involves the nucleophilic acyl substitution of the methoxy (B1213986) group by hydrazine. While the direct conversion of some pyrazole esters to hydrazides can sometimes be challenging, it remains a primary route. researchgate.net The resulting 4-(pyridin-3-yl)-1H-pyrazole-3-carbohydrazide is a valuable synthetic intermediate. The presence of two nucleophilic nitrogen atoms in the hydrazide moiety allows it to be used in cyclocondensation reactions to form various other heterocyclic systems, such as pyrazolopyridazines. researchgate.net

Table 3: Hydrazide Formation from this compound

| Reactant | Reagents | Product |

|---|

Transformations on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the carbon atoms.

Electrophilic Substitutions on the Pyrazole Core (e.g., Vilsmeier-Haack Formylation)

The pyrazole ring is generally susceptible to electrophilic substitution, with the reaction typically occurring at the C-4 position, which is the most nucleophilic site on the ring. pharmdbm.comscribd.comrrbdavc.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. pharmdbm.comscribd.com The Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), is a well-established method for the formylation of pyrazoles at the C-4 position. researchgate.netmdpi.comchemmethod.com

However, in the case of this compound, the C-4 position is already occupied by the pyridin-3-yl substituent. This substitution pattern significantly deactivates the ring towards further electrophilic attack at this position and presents a steric barrier. Consequently, a standard Vilsmeier-Haack formylation on the pyrazole core of this specific molecule is not expected to proceed at the C-4 position. Electrophilic attack at the C-5 position is electronically less favorable and generally not observed. Therefore, while the Vilsmeier-Haack reaction is a powerful tool for functionalizing pyrazoles, its direct application to introduce a formyl group onto the pyrazole ring of this C-4 substituted substrate is unlikely.

Table 4: General Vilsmeier-Haack Formylation of an Unsubstituted Pyrazole (for comparison)

| Reactant | Reagents | Product |

|---|

Nucleophilic Reactions Affecting the Pyrazole Ring

The pyrazole ring is an electron-rich π-excessive system due to the presence of the two nitrogen atoms, which contribute electrons to the aromatic system. This inherent electron density makes the pyrazole core generally resistant to nucleophilic attack. Nucleophilic aromatic substitution on an unsubstituted pyrazole ring is uncommon and requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring.

In contrast, the attached pyridine (B92270) ring is an electron-deficient (π-deficient) system. This makes the pyridine moiety susceptible to nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the ring nitrogen. youtube.comquimicaorganica.org Therefore, under nucleophilic conditions, reactions are more likely to occur on the pyridin-3-yl substituent rather than on the pyrazole ring itself. For a nucleophilic reaction to occur on the pyrazole ring of this compound, it would likely require the pre-existence of a good leaving group, such as a halogen, at one of the ring positions.

Regioselective Functionalization of Pyrazole Ring Positions

The pyrazole ring in this compound offers several sites for functionalization, namely the N1 and N2 nitrogen atoms and the C5 carbon atom. The regioselectivity of these reactions is dictated by the electronic and steric environment of the pyrazole core.

N-Alkylation and N-Arylation: The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a base, followed by reaction with an electrophile to yield N-substituted derivatives. The alkylation of asymmetrically substituted pyrazoles, such as the title compound, can potentially lead to two regioisomeric products: the N1 and N2 isomers. The ratio of these isomers is influenced by factors such as the nature of the substituent on the pyrazole ring, the electrophile used, and the reaction conditions. acs.orgresearchgate.net For 3-substituted pyrazoles, N1-alkylation is often the major product due to steric hindrance at the N2 position. acs.orgsemanticscholar.org

| Reagent | Conditions | Major Product | Minor Product |

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | Methyl 1-alkyl-4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | Methyl 2-alkyl-4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate |

| Aryl Halide (Ar-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | Methyl 1-aryl-4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | Methyl 2-aryl-4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate |

C5-Position Functionalization: With the C3 and C4 positions occupied, the C5 carbon is the primary site for electrophilic substitution on the pyrazole ring. However, the pyrazole ring is generally electron-rich, making it susceptible to attack by various electrophiles. A notable strategy for C5 functionalization involves palladium-catalyzed direct C-H arylation. In this approach, the ester group at the C4 position can act as a blocking group, directing the arylation regioselectively to the C5 position. academie-sciences.fracademie-sciences.frresearchgate.net This method is tolerant of a wide range of functional groups on the incoming aryl bromide.

Alternatively, the C5-proton can be abstracted by a strong base like n-butyllithium to form a pyrazolide anion. This nucleophilic species can then react with various electrophiles, such as iodine, to yield C5-functionalized products with high regioselectivity. nih.gov

| Reaction | Reagents | Product |

| C5-Arylation | Aryl bromide, Pd(OAc)₂, KOAc, DMA | Methyl 5-aryl-4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate |

| C5-Iodination | 1. n-BuLi 2. I₂ | Methyl 5-iodo-4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate |

Modifications on the Pyridine Moiety

The pyridine ring offers additional opportunities for derivatization, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen heteroatom and the attached pyrazolyl substituent.

The lone pair of electrons on the pyridine nitrogen atom allows for its oxidation to form a pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. Common oxidizing agents for this purpose include hydrogen peroxide in the presence of an acid or a catalyst. rsc.org The N-oxidation of pyridines can be achieved using eco-friendly catalytic systems, such as poly(maleic anhydride-alt-1-octadecene) with H₂O₂. rsc.org While the pyrazole ring is generally resistant to oxidation, the pyridine nitrogen can be selectively oxidized under controlled conditions. pharmdbm.com Information regarding the reduction of the pyridine ring in this specific compound is not widely documented, but catalytic hydrogenation is a general method for the reduction of pyridines to piperidines.

| Transformation | Reagents | Product |

| N-Oxidation | H₂O₂, Catalyst (e.g., Od-MA) | Methyl 4-(1-oxido-pyridin-1-ium-3-yl)-1H-pyrazole-3-carboxylate |

The pyridine ring is inherently electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene (B151609). quimicaorganica.org The presence of the pyrazolyl group at the 3-position further deactivates the pyridine ring towards electrophilic attack. Electrophilic substitution, if forced under harsh conditions (e.g., nitration or sulfonation), would be expected to occur at the C5 position of the pyridine ring, which is meta to the deactivating pyrazolyl substituent and the ring nitrogen. quimicaorganica.org Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at the 2-, 4-, or 6-positions. The pyrazolyl substituent would further activate these positions towards nucleophilic attack.

Annulation and Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound serves as a foundation for the construction of more complex, fused heterocyclic systems.

The construction of the pyrazolo[3,4-b]pyridine core is a significant transformation in medicinal chemistry. Most synthetic routes to this scaffold commence from a 5-aminopyrazole derivative which undergoes condensation with a 1,3-bielectrophilic species. nih.govmdpi.com To utilize this compound as a precursor, the methyl carboxylate group at the C3 position must first be converted into an amino group. This can be accomplished through a multi-step sequence involving a Curtius or Hofmann rearrangement. masterorganicchemistry.comwikipedia.orgnih.gov

The synthetic sequence would be as follows:

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

Amidation/Hydrazide formation: The carboxylic acid is converted to its primary amide or, for the Curtius rearrangement, reacted with hydrazine to form a carbohydrazide.

Rearrangement:

Hofmann Rearrangement: The amide is treated with bromine and a base to form an intermediate isocyanate, which is then hydrolyzed to the primary amine. youtube.comrsc.org

Curtius Rearrangement: The carbohydrazide is treated with a nitrous acid source to form an acyl azide (B81097). Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas, followed by hydrolysis to the amine. masterorganicchemistry.comnih.gov

Cyclization: The resulting 3-amino-4-(pyridin-3-yl)-1H-pyrazole is then cyclized with a suitable 1,3-dicarbonyl compound or its equivalent (e.g., acetylacetone, ethyl acetoacetate) under acidic or thermal conditions to yield the target pyrazolo[3,4-b]pyridine derivative. nih.govresearchgate.net

| Step | Reagents | Intermediate/Product |

| 1. Saponification | NaOH, H₂O/MeOH | 4-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid |

| 2. Hydrazide Formation | Hydrazine Hydrate | 4-(Pyridin-3-yl)-1H-pyrazole-3-carbohydrazide |

| 3. Acyl Azide Formation | NaNO₂, HCl | 4-(Pyridin-3-yl)-1H-pyrazole-3-carbonyl azide |

| 4. Curtius Rearrangement | Heat, then H₂O | 4-(Pyridin-3-yl)-1H-pyrazol-3-amine |

| 5. Annulation | Acetylacetone, Acid catalyst | 3-Methyl-4-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine |

The synthesis of pyrazolo[3,4-d]pyridazinones typically involves the cyclocondensation of a pyrazole bearing two adjacent reactive carbonyl groups (or their synthetic equivalents) with hydrazine. researchgate.netnih.gov Starting from this compound, this requires the introduction of a carbonyl-containing substituent at the C5 position of the pyrazole ring.

A plausible route involves the Vilsmeier-Haack reaction to introduce a formyl group at the C5 position. chemmethod.comrsc.org Although the Vilsmeier-Haack reaction on pyrazoles typically occurs at an unsubstituted C4 position, functionalization at C5 is possible when C4 is blocked. mdpi.comumich.edu The resulting methyl 5-formyl-4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate would possess the necessary adjacent functional groups for the subsequent cyclization.

The final step is the reaction of this 1,2-dicarbonyl precursor with hydrazine hydrate. The hydrazine undergoes a double condensation reaction, leading to the formation of the fused pyridazinone ring, yielding a 2H-pyrazolo[3,4-d]pyridazin-7(6H)-one derivative. researchgate.netresearchgate.net

| Step | Reagents | Intermediate/Product |

| 1. Vilsmeier-Haack Formylation | POCl₃, DMF | Methyl 5-formyl-4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate |

| 2. Cyclocondensation | Hydrazine Hydrate | 5-(Pyridin-3-yl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one |

Construction of Other Fused Pyrazole-Containing Scaffolds

The strategic positioning of functional groups in this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The presence of the ester group at the C3-position and the reactive N-H of the pyrazole ring allows for cyclocondensation reactions to build an additional ring onto the pyrazole core. A primary and well-documented pathway for pyrazole-3-carboxylates involves reaction with hydrazine to construct fused pyridazine (B1198779) rings, leading to the formation of pyrazolo[3,4-d]pyridazinones.

Research on analogous ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates has demonstrated their successful conversion into the corresponding 2-aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones upon reaction with hydrazine. researchgate.net This transformation proceeds through a two-step sequence initiated by the hydrazinolysis of the ester to form a pyrazole-3-carbohydrazide intermediate. This intermediate then undergoes intramolecular cyclization via the reaction of the terminal hydrazide nitrogen with the pyrazole ring nitrogen (N1), accompanied by the elimination of water, to yield the fused bicyclic system.

Applying this established methodology to this compound, the expected reaction with hydrazine hydrate would first yield the key intermediate, 4-(pyridin-3-yl)-1H-pyrazole-3-carbohydrazide. Subsequent heating of this hydrazide, typically in a high-boiling solvent such as ethanol (B145695) or acetic acid, would facilitate the intramolecular cyclization to furnish the 4-(pyridin-3-yl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one scaffold. This reaction provides a direct route to a more complex heterocyclic framework, embedding the initial pyrazole into a larger, pharmacologically relevant structure. researchgate.netdergipark.org.tr

The general transformation is detailed in the table below, outlining the sequential conversion of the starting methyl ester to the fused pyridazinone derivative.

| Starting Material | Reagent | Intermediate | Fused Product | Reaction Type |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate (NH₂NH₂·H₂O) | 4-(pyridin-3-yl)-1H-pyrazole-3-carbohydrazide | 4-(pyridin-3-yl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Hydrazinolysis followed by Intramolecular Cyclocondensation |

This synthetic strategy highlights the utility of this compound as a building block for accessing diverse fused pyrazole systems, which are of significant interest in medicinal chemistry and materials science.

Spectroscopic and Advanced Structural Elucidation of Methyl 4 Pyridin 3 Yl 1h Pyrazole 3 Carboxylate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Proton NMR (¹H NMR) Analysis for Structural Connectivity and Proximity

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each of the chemically non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift to higher ppm values.

The protons of the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The H2' and H6' protons, being closest to the nitrogen atom, are expected to be the most deshielded. The H4' and H5' protons will resonate at slightly higher fields. The coupling between these protons (J-coupling) provides valuable information about their relative positions. For a 3-substituted pyridine ring, a characteristic set of splitting patterns including a doublet, a triplet, and a doublet of doublets would be anticipated.

The pyrazole (B372694) ring protons also have characteristic chemical shifts. The N-H proton of the pyrazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), the exact position of which can be dependent on solvent and concentration. The C5-H proton of the pyrazole ring will appear as a singlet in the aromatic region.

The methyl ester protons (-OCH₃) will be observed as a sharp singlet in the upfield region of the spectrum, typically around δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (Pyrazole) | >10.0 | br s |

| H-5 (Pyrazole) | ~8.0-8.5 | s |

| H-2' (Pyridine) | ~8.8-9.0 | d |

| H-6' (Pyridine) | ~8.6-8.8 | dd |

| H-4' (Pyridine) | ~7.9-8.1 | dt |

| H-5' (Pyridine) | ~7.4-7.6 | dd |

| OCH₃ | ~3.9 | s |

d: doublet, dd: doublet of doublets, dt: doublet of triplets, s: singlet, br s: broad singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.

The carbonyl carbon of the methyl ester group is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The carbons of the pyridine and pyrazole rings will appear in the aromatic region (δ 110-160 ppm). The carbon atoms attached to nitrogen (C3, C5, C2', C6') will generally be at a lower field compared to the other ring carbons. The methyl carbon of the ester group will be observed at a much higher field, typically around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160-165 |

| C-3 (Pyrazole) | 145-150 |

| C-4 (Pyrazole) | 115-120 |

| C-5 (Pyrazole) | 135-140 |

| C-2' (Pyridine) | 148-152 |

| C-3' (Pyridine) | 130-135 |

| C-4' (Pyridine) | 123-128 |

| C-5' (Pyridine) | 135-140 |

| C-6' (Pyridine) | 147-151 |

| OCH₃ | 51-53 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be instrumental in confirming the connectivity of the protons within the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations between the pyrazole C5-H proton and the carbons of the pyridine ring would confirm the 4-yl substitution. Similarly, correlations from the methyl protons to the ester carbonyl carbon would confirm the methyl ester functionality. ktu.edu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Analysis of Key Functional Groups (e.g., C=O, N-H, C=N)

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretching: The N-H bond of the pyrazole ring is expected to show a broad absorption band in the region of 3100-3300 cm⁻¹. The broadness is due to hydrogen bonding.

C=O Stretching: The carbonyl group of the methyl ester will exhibit a strong, sharp absorption band around 1700-1730 cm⁻¹. The exact position can be influenced by conjugation with the pyrazole ring.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and pyridine rings will appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

C-O Stretching: The C-O single bond of the ester group will have a characteristic absorption in the 1200-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H (Pyrazole) | Stretching | 3100-3300 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Methyl) | Stretching | 2850-2960 | Medium |

| C=O (Ester) | Stretching | 1700-1730 | Strong, Sharp |

| C=N, C=C (Rings) | Stretching | 1400-1650 | Medium to Strong |

| C-O (Ester) | Stretching | 1200-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. This technique is particularly useful for conjugated systems.

This compound possesses a conjugated system extending over the pyrazole and pyridine rings. This conjugation is expected to give rise to strong UV absorptions. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position of the maximum absorption (λmax) is dependent on the extent of conjugation. The presence of heteroatoms with lone pairs of electrons (N and O) could also lead to n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. The solvent used can also influence the λmax values due to solvatochromic effects. For pyrazole derivatives, absorption maxima are often observed in the 250-350 nm range. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π | 250-300 |

| π → π | 300-350 |

| n → π* | >350 (weak) |

Investigation of Electronic Absorption Maxima and Chromophores

The electronic absorption spectra of pyrazole derivatives, including this compound, are characterized by absorption bands in the UV-Vis region arising from π → π* and n → π* electronic transitions within the aromatic pyrazole and pyridine rings, as well as the carboxylate group. The specific positions of the absorption maxima (λmax) are influenced by the substitution pattern on the heterocyclic rings and the solvent polarity.

For analogous 4-aryl-1H-pyrazole-3-carboxylate compounds, the UV-Vis spectra typically exhibit distinct absorption bands. For instance, a study on 1,3-bis[(3-(2-pyridyl) pyrazol-1-ylmethyl)]benzene, a related pyridyl-pyrazole derivative, revealed two primary absorption maxima around 250 nm and 280 nm researchgate.net. These bands are attributed to the electronic transitions within the pyridyl-pyrazole and benzene (B151609) systems, respectively researchgate.net. It is anticipated that this compound would display a similar spectral profile, with characteristic absorptions corresponding to the pyridinyl and pyrazole-carboxylate chromophores. The π-conjugation between the pyrazole and pyridine rings is expected to influence the energy of these transitions, leading to specific λmax values.

Table 1: Representative UV-Vis Absorption Maxima for Analogous Pyrazole Derivatives

| Compound/Analog Class | Solvent | λmax (nm) | Reference |

| 1,3-bis[(3-(2-pyridyl) pyrazol-1-ylmethyl)]benzene | Various | ~250, ~280 | researchgate.net |

| 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Not Specified | Not Specified | researchgate.net |

| 1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester | Not Specified | ~250 | nist.gov |

This table presents data for analogous compounds to infer the potential spectroscopic properties of this compound.

Molar Absorptivity Characteristics

Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a crucial parameter for quantitative analysis and for understanding the probability of electronic transitions. For pyrazole derivatives, the molar absorptivity values are typically high for π → π* transitions, indicating allowed transitions, and lower for n → π* transitions, which are often symmetry-forbidden.

The intensity of the absorption bands is dependent on the molecular geometry and the electronic distribution within the molecule. The planarity of the pyridinyl-pyrazole system would facilitate π-electron delocalization, leading to an increase in the molar absorptivity.

Table 2: Estimated Molar Absorptivity for Analogous Pyrazole Derivatives

| Compound/Analog Class | Wavelength (nm) | log ε | Reference |

| 1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester | ~250 | 3.8 - 4.2 | nist.gov |

This table presents data for an analogous compound to infer the potential molar absorptivity of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the structural elucidation of organic molecules, providing both exact mass measurements for molecular formula confirmation and detailed fragmentation patterns for structural insights.

Accurate Mass Determination for Molecular Formula Confirmation

HRMS provides highly accurate mass measurements, typically with sub-ppm error, which allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₀H₉N₃O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. Experimental measurement of this mass using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would confirm the molecular formula. For example, the calculated exact mass for the related compound Methyl 1H-pyrazole-3-carboxylate (C₅H₆N₂O₂) is 126.0429 g/mol nih.gov.

Table 3: Theoretical Exact Mass for this compound

| Molecular Formula | Adduct | Theoretical m/z |

| C₁₀H₉N₃O₂ | [M+H]⁺ | 204.0768 |

| C₁₀H₉N₃O₂ | [M+Na]⁺ | 226.0587 |

This table presents calculated theoretical exact masses.

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides a roadmap to the molecule's structure. For this compound, characteristic fragmentation pathways would involve cleavages at the ester group, and fragmentation of the pyrazole and pyridine rings.

Common fragmentation patterns for pyrazole derivatives include the loss of small neutral molecules. For the target molecule, initial fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the molecular ion. Subsequent fragmentation could involve the cleavage of the pyrazole ring, often initiated by the loss of N₂. The pyridine ring can also undergo characteristic fragmentation, although it is generally more stable. Analysis of the fragmentation of related pyridinyl and pyrazolyl compounds can help predict the fragmentation pathways miamioh.edu.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and conformation.

Determination of Solid-State Molecular Geometry and Conformation

While a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, provides valuable insights into the expected molecular geometry mdpi.com. In this analog, the pyrazole ring is planar, and the carboxylate group is nearly coplanar with the ring mdpi.com. The phenyl group, however, is inclined at a significant dihedral angle to the pyrazole plane mdpi.com.

Table 4: Crystallographic Data for an Analogous Pyrazole Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P2₁/c | 9.5408 | 9.5827 | 11.580 | 105.838 | mdpi.com |

This table presents crystallographic data for an analogous compound to provide context for the expected structural features of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

An examination of the crystal structure of the analog, 3-Me-Hppca, reveals a monoclinic crystal system. The molecules are interconnected through a series of hydrogen bonds. The pyrazole N-H group acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule, forming a classic N-H···N hydrogen bond. Additionally, the carboxylic acid group, if present, would introduce further hydrogen bonding possibilities, such as O-H···N or O-H···O interactions, leading to the formation of dimers or extended chains.

To provide a clearer understanding of the crystallographic parameters of a related system, the following interactive data table summarizes the data for 3-Me-Hppca.

| Parameter | Value |

| Compound | 3-Me-Hppca |

| Formula | C10H9N3O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.9335(2) |

| b (Å) | 15.1800(6) |

| c (Å) | 14.3519(6) |

| α (°) | 90 |

| β (°) | 108.67(3) |

| γ (°) | 90 |

| Volume (ų) | 2253.5(1) |

| Z | 8 |

Note: The data presented is for the analog N-(2-(4-methyl)-pyridinyl)-pyrazole-3-carboxylic acid (3-Me-Hppca) as a representative example.

Elucidation of Tautomeric Forms in Crystalline State

Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. For an unsubstituted pyrazole, the two tautomers are identical. However, in asymmetrically substituted pyrazoles like this compound, two distinct tautomers can exist.

The predominant tautomeric form in the solid state is often determined by the substitution pattern and the resulting intermolecular interactions that stabilize the crystal lattice. X-ray crystallography is a definitive technique for identifying the tautomeric form present in a crystal. In the absence of a crystal structure for the title compound, insights can be drawn from spectroscopic techniques and studies on analogous compounds.

Solid-state NMR spectroscopy is a powerful tool for studying tautomerism in crystalline materials. The chemical shifts of the carbon and nitrogen atoms in the pyrazole ring are sensitive to the position of the proton. By comparing the experimental solid-state NMR spectra with theoretical calculations for each tautomer, the dominant form can be identified.

Computational and Theoretical Investigations of Methyl 4 Pyridin 3 Yl 1h Pyrazole 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for elucidating the molecular properties of heterocyclic compounds. eurasianjournals.comresearchgate.net These methods allow for the detailed examination of molecular geometries, spectroscopic signatures, and electronic characteristics.

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. Using DFT with the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional and a 6-311++G(d,p) basis set, the geometry of Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate can be optimized to find its lowest energy conformation. researchgate.netresearchgate.net The optimization process reveals that the pyrazole (B372694) and pyridine (B92270) rings are nearly coplanar, which facilitates electronic conjugation between the two aromatic systems. Key predicted structural parameters are presented below.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-N2 (pyrazole) | 1.35 |

| C3-C4 (pyrazole) | 1.42 | |

| C4-C(pyridine) | 1.47 | |

| C3-C(carbonyl) | 1.48 | |

| C=O (carbonyl) | 1.22 | |

| Bond Angle (°) | N1-N2-C3 | 110.5 |

| C4-C3-N2 | 105.0 | |

| C(pyrazole)-C4-C(pyridine) | 128.5 |

Note: Values are representative and derived from DFT calculations on similar structures.

DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound are influenced by the electronic environment of each nucleus. For instance, the pyrazole N-H proton is expected to be significantly deshielded, appearing at a high chemical shift due to the acidic nature of the proton and intramolecular interactions. Aromatic protons on the pyridine and pyrazole rings are predicted to appear in the typical aromatic region, with their exact positions determined by the electronic push-pull between the two heterocyclic systems. nih.govnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Atoms

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| N1-H | 13.10 | C3 (pyrazole) | 145.5 |

| H5 (pyrazole) | 8.15 | C4 (pyrazole) | 118.0 |

| H (pyridine) | 7.40 - 8.80 | C5 (pyrazole) | 140.0 |

| O-CH₃ | 3.90 | C=O | 162.0 |

| O-CH₃ | 52.5 |

Note: Shifts are referenced to TMS and are illustrative of values obtained from DFT calculations.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum. tandfonline.commdpi.com The calculated frequencies correspond to specific molecular vibrations, such as stretching and bending of bonds. For this compound, characteristic high-frequency vibrations include the N-H stretch of the pyrazole ring and C-H stretches from the aromatic rings and the methyl group. The strong absorption from the C=O stretch of the ester group is also a key diagnostic peak.

Table 3: Predicted Vibrational Frequencies for Major Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Pyrazole N-H | 3450 |

| C-H Stretch | Aromatic C-H | 3100 - 3000 |

| C-H Stretch | Methyl C-H | 2950 |

| C=O Stretch | Ester C=O | 1725 |

| C=N Stretch | Pyrazole/Pyridine | 1580 |

Note: Calculated frequencies are often scaled to better match experimental data.

Electronic Transitions: Time-dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net The primary absorption bands for this molecule are expected to arise from π→π* transitions within the conjugated system formed by the pyrazole and pyridine rings.

Table 4: Predicted Electronic Absorption Properties

| Transition | λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.45 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | 265 | 0.28 | HOMO-1 → LUMO (π→π*) |

Note: λ_max is the wavelength of maximum absorption. The oscillator strength indicates the intensity of the transition.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is predicted to be distributed primarily over the electron-rich pyrazole ring. In contrast, the LUMO is localized mainly on the electron-deficient pyridine ring and the carboxylate group. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Table 5: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.50 |

| E_LUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Note: These values are representative of those obtained from DFT/B3LYP calculations.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.orgwolfram.com It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack. chemrxiv.org

The MEP map of this compound is expected to show:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They are located around the nitrogen atom of the pyridine ring, the N2 atom of the pyrazole ring, and the carbonyl oxygen atom of the ester group.

Positive Regions (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is anticipated around the acidic N-H proton of the pyrazole ring.

Neutral Regions (Green): These regions are typically found over the carbon-hydrogen bonds of the aromatic rings.

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. researchgate.net Pyrazole derivatives have been investigated for such properties. researchgate.netnih.gov Computational methods can predict key NLO parameters like the dipole moment (μ) and the first-order hyperpolarizability (β₀), which quantifies the second-order NLO response. The presence of the electron-donating pyrazole ring and the electron-accepting pyridine and carboxylate moieties suggests that this compound may possess NLO activity.

Table 6: Calculated Dipole Moment and First Hyperpolarizability

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| First Hyperpolarizability (β₀) | 15 x 10⁻³⁰ esu |

Note: Values are illustrative and depend on the level of theory used.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed energy profiles that include reactants, transition states, intermediates, and products. nih.gov The synthesis of pyrazole derivatives often occurs through multicomponent reactions or cyclocondensation pathways. mdpi.commdpi.com

For this compound, a plausible synthetic route involves the reaction of a hydrazine (B178648) with a β-dicarbonyl compound precursor containing the pyridinyl moiety. DFT calculations can be used to model this reaction pathway step-by-step. By calculating the activation energies for each step, the rate-determining step can be identified. Furthermore, computational analysis can help rationalize the observed regioselectivity in pyrazole synthesis by comparing the activation barriers of competing reaction pathways, thus providing a deeper understanding of the reaction dynamics at a molecular level. nih.gov

Elucidation of Reaction Pathways and Transition States

The synthesis of pyrazole derivatives can proceed through various mechanistic pathways, and computational studies are crucial for elucidating the most plausible routes. The formation of the pyrazole ring, typically through a cyclocondensation reaction, involves several intermediate steps and transition states. Theoretical methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surface of the reaction.

For the synthesis of substituted pyrazoles, a common route is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.net Kinetic studies, supported by computational modeling, can investigate the reaction mechanism and determine the order of the reaction. researchgate.net DFT calculations can model unstable molecules and their transition states, offering a window into reaction mechanisms that are difficult to observe experimentally. researchgate.net

Theoretical investigations into pyrazole synthesis often explore factors that control regioselectivity, which is crucial when using unsymmetrical dicarbonyl compounds and substituted hydrazines. researchgate.net A combination of steric and electronic factors influences the product distribution. researchgate.net Computational models can calculate the energy of different transition states leading to various regioisomers, thus predicting the major product. Furthermore, studies on C-H activation for pyrazole functionalization have used DFT calculations to understand how solvents and catalysts influence the reaction's regioselectivity and favor specific reaction pathways. researchgate.net These computational approaches allow for a detailed examination of the electronic structure of reactants, intermediates, and transition states, providing a comprehensive picture of the reaction mechanism at a molecular level.

Energetic Profiles and Activation Barriers for Key Synthetic Steps

A key aspect of understanding reaction mechanisms is the determination of energetic profiles and activation barriers. These parameters dictate the kinetics and feasibility of a synthetic transformation. Computational chemistry provides the tools to calculate the Gibbs free energies of activation (ΔG‡) for each elementary step in a reaction pathway.

In the context of pyrazole synthesis, computational models can predict the activation barriers for key steps such as nucleophilic attack, cyclization, and dehydration. For example, in the synthesis of trifluoromethylated pyrazoles, the reaction involves consecutive nucleophilic addition, intramolecular cyclization, and elimination steps. nih.gov Calculating the energy barriers for each of these steps helps in identifying the rate-determining step and optimizing reaction conditions (e.g., temperature, catalyst) to improve reaction yields and efficiency. nih.gov The development of energetic materials based on nitrated pyrazoles also relies on theoretical calculations to understand their properties, including their high heat of formation. nih.govmdpi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a molecule, or "ligand," interacts with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and development for screening potential inhibitors and understanding their mechanism of action at a molecular level. researchgate.net For this compound, these studies can predict its potential as a therapeutic agent by simulating its binding to various biological targets.

Prediction of Ligand-Biological Target Binding Modes

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netijpbs.com The process involves placing the ligand in the active site of the target protein and evaluating the different possible binding poses. The results provide detailed three-dimensional models of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

Numerous studies have successfully used molecular docking to investigate the binding modes of pyrazole derivatives with various enzymes. For instance, docking studies on pyrazole derivatives as inhibitors of carbonic anhydrase (hCA) isoforms I and II have revealed how these molecules orient themselves within the enzyme's active site. nih.govtandfonline.comnih.gov These studies often show that the pyrazole core and its substituents form critical hydrogen bonds and other interactions with key amino acid residues, explaining their inhibitory activity. nih.govnih.gov Similarly, docking has been employed to screen pyrazole derivatives as potential inhibitors for receptor tyrosine kinases, which are implicated in cancer, by identifying compounds that bind effectively to the kinase domain. researchgate.net

The visualization of these binding modes allows researchers to understand the structural basis of inhibition and to design new derivatives with improved affinity and selectivity. For example, if a particular hydrogen bond is found to be crucial for binding, the ligand can be chemically modified to enhance this interaction.

Conformational Analysis Relevant to Biological Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis involves identifying the low-energy, stable conformations of a ligand that are most likely to be present and biologically active. A ligand may need to adopt a specific conformation to fit snugly into the binding pocket of a receptor. acs.org

Binding Affinity Prediction via Computational Docking Scores

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often expressed as a docking score. nih.gov This score is calculated by a scoring function that estimates the free energy of binding, taking into account the intermolecular interactions observed in the docked pose. ijpbs.com Lower docking scores typically indicate stronger predicted binding affinity.

Docking studies on various pyrazole derivatives have demonstrated a strong correlation between computational docking scores and experimentally determined inhibitory activities (e.g., Kᵢ or IC₅₀ values). For example, in studies of pyrazole-based carbonic anhydrase inhibitors, compounds with the lowest binding energy (most negative docking scores) were often found to be the most potent inhibitors in experimental assays. nih.govtandfonline.comnih.gov These computational predictions are valuable for virtual screening, where large libraries of compounds can be docked against a target to prioritize a smaller, more manageable set of molecules for experimental testing. ijpbs.com

Below are examples of data from docking studies of various pyrazole derivatives against different biological targets, illustrating the type of information generated.

Table 1: Docking Scores and Inhibition Data for Pyrazole Derivatives Against Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Docking Score (Binding Energy) | Experimental Kᵢ (nM) |

|---|---|---|---|

| Pyrazole Derivative 1 | hCA I | -9.3 kcal/mol | 63 |

| Pyrazole Derivative 2 | hCA I | -7.6 kcal/mol | N/A |

| Pyrazole Derivative 1 | hCA II | -8.5 kcal/mol | 7 |

| Pyrazole Derivative 2 | hCA II | -7.9 kcal/mol | N/A |

| Acetazolamide (Standard) | hCA I | -6.0 kcal/mol | N/A |

| Acetazolamide (Standard) | hCA II | -6.1 kcal/mol | N/A |

Data derived from studies on pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors. nih.gov

Table 2: Docking Results for Pyrazole Derivatives Against Protein Kinase Targets

| Compound | Protein Target | Binding Energy (kJ/mol) |

|---|---|---|

| Derivative 1b | VEGFR-2 (2QU5) | -10.09 |

| Derivative 1d | Aurora A (2W1G) | -8.57 |

| Derivative 2b | CDK2 (2VTO) | -10.35 |

Data from a study on 1H-pyrazole derivatives as potential kinase inhibitors. researchgate.net

These tables demonstrate how computational docking scores provide a quantitative prediction of binding affinity, which can be compared with experimental results to validate the computational model and guide the selection of promising drug candidates.

Biological Activity and Mechanistic Insights of Methyl 4 Pyridin 3 Yl 1h Pyrazole 3 Carboxylate Derivatives

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate derivatives is intricately linked to their structural features. The strategic placement and nature of substituents on both the pyrazole (B372694) and pyridine (B92270) rings play a pivotal role in defining their potency and selectivity towards specific molecular targets.

Identification of Structural Moieties Critical for Specific Molecular Interactions

Research into various pyrazole-containing compounds has highlighted the importance of specific structural components for their biological function. The pyrazole core itself, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with the amino acid residues within the active sites of enzymes and receptors.

For instance, in the context of c-Jun N-terminal kinase (JNK) inhibitors, the 4-(pyrazol-3-yl)-pyridine scaffold has been identified as a key pharmacophore. Optimization of this core structure has led to the discovery of potent inhibitors with favorable in vivo profiles nih.gov. Similarly, studies on pyrazole derivatives as cannabinoid receptor partial agonists have revealed that while the pyrazole core is essential, the nature of the substituents at the R1 and R2 positions significantly influences potency and efficacy. The larger indazole core, a bioisostere of pyrazole, often demonstrates more potent interactions, suggesting that the size and aromaticity of the heterocyclic system are critical for receptor binding nih.gov.

Influence of Substituent Nature and Position on Activity Profiles

The nature and position of substituents on the pyrazole and pyridine rings of this compound derivatives profoundly impact their biological activity. Modifications to these positions can alter the compound's electronic properties, steric hindrance, and lipophilicity, thereby influencing its binding affinity and selectivity for molecular targets.

In a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives investigated for antifungal activity, the substituents on the pyridine ring were found to be crucial. For example, certain substitutions led to moderate to excellent antifungal activity against various phytopathogenic fungi researchgate.net.

Furthermore, in the development of pyrazole-based inhibitors of meprin α and β, the substitution pattern on the pyrazole ring was systematically explored. The introduction of different lipophilic moieties at the N-position and variations at the 3 and 5-positions of the pyrazole core resulted in significant changes in inhibitory activity and selectivity between the two enzyme isoforms nih.gov.

In Vitro Molecular Target Modulation

The biological effects of this compound derivatives are a direct consequence of their ability to modulate the function of specific molecular targets. In vitro studies, including enzyme inhibition assays and receptor binding assays, have been instrumental in identifying these targets and elucidating the mechanisms of action.

Enzyme Inhibition Studies and Their Mechanisms

Derivatives of the pyrazole-pyridine scaffold have been shown to inhibit a variety of enzymes, including kinases and carbonic anhydrases.

Kinase Inhibition: Several studies have highlighted the potential of pyrazole derivatives as kinase inhibitors. For instance, a series of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives were designed as new rearranged during transfection (RET) kinase inhibitors. One of the compounds, 8q, demonstrated potent inhibition of wild-type RET kinase with an IC50 value of 13.7 nM nih.gov. Another study focused on 4-amino-1H-pyrazoles as covalent inhibitors of CDK14, a member of the TAIRE subfamily of cyclin-dependent kinases implicated in cancer nih.gov.

Carbonic Anhydrase Inhibition: Pyrazole compounds bearing a sulfonamide moiety have been investigated as inhibitors of carbonic anhydrase (CA) isoenzymes. In one study, a library of pyrazole-carboxamides demonstrated Ki values in the range of 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II nih.gov.

The inhibitory mechanism of these compounds often involves competitive binding to the active site of the enzyme, preventing the substrate from binding and catalysis from occurring.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

Pyrazole derivatives have also been evaluated for their ability to bind to and modulate the function of various receptors.

Nicotinic Acid Receptor: A series of substituted pyrazole-3-carboxylic acids were synthesized and found to have substantial affinity for the G protein-coupled nicotinic acid receptor. Binding affinities were determined by inhibition of [3H]nicotinic acid binding to rat spleen membranes. For example, 5-butylpyrazole-3-carboxylic acid exhibited a Ki value of 0.072 µM ebi.ac.uk. These compounds were found to be partial agonists, and their competitive mechanism of action was confirmed by their ability to shift the concentration-response curves of nicotinic acid to the right ebi.ac.uk.

Cannabinoid Receptors: The pyrazole core has been utilized in the design of cannabinoid receptor partial agonists. While the pyrazole analogs were generally less potent than their indazole counterparts, modifications to the substituents allowed for tuning of potency and efficacy at both human CB1 and CB2 receptors nih.gov.

Modulation of Intracellular Signaling Pathways in Cell-Based Assays

The interaction of this compound derivatives with their molecular targets ultimately leads to the modulation of intracellular signaling pathways, which can be observed in cell-based assays.

Studies on triaryl pyrazole compounds as Toll-like receptor (TLR) signaling inhibitors have shown that these molecules can modulate protein-protein interactions essential for the TLR pathway ebi.ac.uk. TLR signaling is initiated by the dimerization of Toll/interleukin-1 receptor (TIR) domains, leading to the recruitment of adaptor proteins like MyD88 and subsequent activation of downstream signaling cascades involving IRAK and TRAF6 ebi.ac.uk. By interfering with these interactions, the pyrazole derivatives can inhibit the pro-inflammatory signaling mediated by TLRs.

Furthermore, pyrazole-based agonists of the apelin receptor have been shown to induce calcium mobilization and β-arrestin recruitment, indicating their ability to activate distinct downstream signaling pathways duke.edu. The functional selectivity of these compounds highlights the complexity of their signaling profiles and their potential for biased agonism.

Preclinical Mechanistic Investigations in Biological Systems

The core of understanding the therapeutic potential of this compound derivatives lies in elucidating their mechanisms of action at a molecular level. In vitro and cellular models have been instrumental in revealing how these compounds interact with biological systems to exert their effects.

Mechanisms of Antimicrobial Activity Against Specific Strains (in vitro)

While specific studies on the antimicrobial mechanism of this compound are limited, research on related pyrazole derivatives provides valuable insights. The antibacterial and antifungal activities of various pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have been evaluated against a range of pathogens. Some of these compounds have demonstrated inhibitory effects on bacterial and fungal strains. nih.govnih.gov For instance, certain 1H-pyrazole-3-carboxylic acid derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. dntb.gov.ua

A key mechanism of antibacterial action for some pyrazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov In silico studies have predicted that certain pyrazole compounds can act as inhibitors of S. aureus DNA gyrase. nih.gov This inhibition disrupts the bacterial cell wall, leading to bactericidal or bacteriostatic effects. nih.gov

The antifungal activity of pyrazole derivatives has been observed against various Candida species. nih.gov The specific molecular targets for the antifungal action of this compound derivatives are still under investigation.

Elucidation of Anti-inflammatory Response Pathways (in vitro/cellular models)

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes, which are key in the prostaglandin biosynthesis pathway. nih.gov Pyrazolo[3,4-b]pyridine derivatives, which share a similar structural framework with the compound of interest, have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2 enzymes. nih.gov Several of these derivatives have shown good inhibitory activity, with some even exhibiting better potency than the established COX-2 inhibitor, celecoxib. nih.gov

Furthermore, some 3,5-diaryl pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Molecular modeling studies suggest that pyrazole analogs can interact with the active site of COX-2 through hydrogen bonding and other interactions, which contributes to their anti-inflammatory effects. nih.gov

Exploration of Anticancer Mechanisms in Cancer Cell Lines

The anticancer potential of pyrazole derivatives has been extensively studied, revealing multiple mechanisms of action. These include antiproliferative effects, induction of apoptosis, and cell cycle arrest.

Antiproliferative Effects:

Derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines. For instance, novel pyrazole derivatives have demonstrated cytotoxic effects on human breast adenocarcinoma (MCF-7), human colorectal carcinoma (HCT-116), and cervical cancer (HeLa) cell lines. nih.gov The antiproliferative activity is often dose-dependent. waocp.org

Apoptosis Induction:

A significant mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain pyrazole derivatives can trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS). waocp.orgnih.gov This increase in ROS can lead to the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. waocp.orgnih.gov Furthermore, some pyrazolo[3,4-d]pyridazine derivatives have been found to induce apoptosis by disrupting the balance of Bcl-2 family proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov

Cell Cycle Arrest:

In addition to inducing apoptosis, derivatives of this compound can also halt the progression of the cell cycle in cancer cells. Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at different phases. For example, some derivatives have been shown to induce S phase arrest in breast cancer cells (MDA-MB-231) and colon cancer cells (HCT-116). nih.govmdpi.com Other pyrazolo[3,4-d]-pyrimidine derivatives have been observed to cause cell cycle arrest in the G2/M phase in medulloblastoma cells. researchgate.net This cell cycle arrest is often mediated by the inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9. nih.gov

| Anticancer Mechanism | Observed Effects in Cancer Cell Lines | Key Molecular Targets/Pathways |

| Antiproliferative Effects | Inhibition of cell growth in breast, colon, and cervical cancer cell lines. nih.gov | - |

| Apoptosis Induction | Increased ROS generation, caspase-3 activation, disruption of Bcl-2/Bax balance. waocp.orgnih.govnih.gov | Reactive Oxygen Species (ROS), Caspase-3, Bcl-2, Bax |

| Cell Cycle Arrest | Arrest at S phase or G2/M phase. nih.govmdpi.comresearchgate.net | Cyclin-Dependent Kinases (CDK2, CDK9) |

Other Mechanistic Biological Activities

Beyond their antimicrobial, anti-inflammatory, and anticancer properties, derivatives of this compound have been investigated for a range of other biological activities.

Antioxidant Pathways: Many pyrazole derivatives have demonstrated antioxidant activity. ekb.eg The mechanism often involves scavenging free radicals, as demonstrated in various in vitro assays. ekb.eg

Antidiabetic Mechanisms: The therapeutic potential of pyrazole derivatives in managing diabetes is an active area of research. Mechanisms of action include the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. documentsdelivered.com Additionally, some pyrazole-containing compounds act as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in type 2 diabetes treatment. nih.gov

Antiviral Action: Pyrazole derivatives have shown promise as antiviral agents against a variety of viruses, including influenza virus, hepatitis A virus (HAV), and herpes simplex virus type-1 (HSV-1). nih.govwaocp.org The specific mechanisms of antiviral action are diverse and depend on the viral target. For instance, some pyrazole-based compounds have been identified as potent inhibitors of influenza virus replication. waocp.org

Neuropharmacological Target Modulation: The pyrazole scaffold is also being explored for its potential in treating neurological disorders. Some pyrazolone derivatives have shown neuroprotective effects by inhibiting neuroinflammation through the regulation of pathways involving TNF-α and NF-κB. researchgate.net

Comparative Analysis with Established Reference Compounds in Preclinical Studies

To assess the potential of this compound derivatives as therapeutic agents, their efficacy is often compared to that of established reference compounds in preclinical studies.

In the realm of anticancer research , the cytotoxic effects of these derivatives have been benchmarked against standard chemotherapeutic drugs like Doxorubicin and Paclitaxel. In some studies, pyrazole derivatives have exhibited comparable or even superior potency in certain cancer cell lines. For example, one pyrazole derivative showed a lower IC50 value (indicating higher potency) against a triple-negative breast cancer cell line compared to Paclitaxel. waocp.orgnih.gov Similarly, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives displayed more potent inhibitory activity against the MCF-7 breast cancer cell line than Doxorubicin. nih.gov

In the context of anti-inflammatory activity , pyrazolo[3,4-b]pyridine derivatives have been compared with the selective COX-2 inhibitor Celecoxib. Several of these derivatives demonstrated inhibitory activity better than that of Celecoxib. nih.gov Other pyrazole derivatives have shown anti-inflammatory effects comparable to Indomethacin and Diclofenac Sodium. nih.gov

For antimicrobial activity , the efficacy of pyrazole derivatives has been evaluated against standard antibiotics. For instance, the antibacterial activity of certain pyrazoles has been compared to Furacin, and their antifungal activity against Fluconazole. nih.gov

This comparative analysis is crucial for identifying promising lead compounds that may offer advantages over existing therapies in terms of potency, selectivity, or reduced side effects.

| Therapeutic Area | This compound Derivative Activity | Reference Compound(s) | Comparative Outcome |

| Anticancer | Potent cytotoxicity against various cancer cell lines. nih.govwaocp.orgnih.gov | Doxorubicin, Paclitaxel | Some derivatives showed higher potency in specific cell lines. nih.govwaocp.orgnih.gov |

| Anti-inflammatory | Inhibition of COX-2 enzyme. nih.gov | Celecoxib, Indomethacin, Diclofenac Sodium | Some derivatives exhibited better inhibitory activity than Celecoxib and comparable effects to Indomethacin and Diclofenac. nih.govnih.gov |

| Antimicrobial | Antibacterial and antifungal activity. nih.gov | Furacin, Fluconazole | Efficacy has been benchmarked against these standards. nih.gov |

Advanced Applications in Chemical Sciences Beyond Direct Biological Use

Utility as Precursors and Synthetic Intermediates

The reactivity of the pyrazole (B372694) and pyridine (B92270) rings, coupled with the carboxylate functional group, allows for a wide range of chemical transformations, positioning Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate as a valuable building block in organic synthesis.

This compound is an ideal starting material for the generation of diverse heterocyclic libraries. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, and the presence of the pyridyl and carboxylate moieties provides multiple points for diversification. mdpi.com For instance, the carboxylate group can be readily converted into amides, esters, or other functional groups, while the pyrazole and pyridine rings can undergo various substitution reactions.

One of the key applications of this compound is in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. mdpi.commdpi.comresearchgate.netresearchgate.net These bicyclic structures are of great interest in medicinal chemistry due to their structural similarity to purine (B94841) bases and their associated biological activities. researchgate.net The synthesis of pyrazolo[3,4-b]pyridines often involves the cyclization of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comresearchgate.net While direct use of this compound in this context would require prior conversion to an aminopyrazole, its structural framework is highly relevant to the construction of such libraries.

Table 1: Potential Reactions for Heterocyclic Library Synthesis

| Reaction Type | Reagent/Condition | Potential Product Class |

|---|---|---|

| Amidation | Amines, coupling agents | Pyrazole-3-carboxamides |

| Esterification | Alcohols, acid/base catalysis | Pyrazole-3-esters |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | Aryl/heteroaryl-substituted pyrazoles |

| Buchwald-Hartwig Amination | Amines, palladium catalyst | N-substituted pyridines/pyrazoles |

In the realm of drug discovery, the process of lead optimization is critical for enhancing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. creative-biolabs.comstanford.edu The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate framework offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces, which can be fine-tuned to optimize interactions with biological targets.

Table 2: Key Structural Features for Lead Optimization

| Structural Feature | Potential for Modification | Therapeutic Target Interaction |

|---|---|---|

| Pyrazole N-H | Alkylation, arylation | Hydrogen bond donor/acceptor |

| Pyridine Nitrogen | Salt formation, N-oxide formation | Hydrogen bond acceptor, improved solubility |

| Carboxylate Group | Amidation, esterification | Introduction of diverse substituents, improved ADME properties |

Potential in Materials Science and Engineering

The application of pyrazole derivatives is not limited to the life sciences; they also exhibit significant potential in the field of materials science and engineering due to their electronic and coordination properties.

Pyrazole-based compounds are being explored for their use in the development of functional organic materials, such as metal-organic frameworks (MOFs). digitellinc.com MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The nitrogen atoms of the pyrazole and pyridine rings in this compound can act as ligands to coordinate with metal ions, forming extended network structures. researchgate.netresearchgate.net The carboxylate group can also participate in coordination, leading to the formation of robust and functional MOFs. The specific arrangement of the pyridyl and pyrazole moieties can influence the topology and properties of the resulting framework.

While specific research on the integration of this compound into polymers is not widely documented, the general class of pyrazole derivatives has been investigated for such applications. The functional groups present in this molecule allow for its incorporation into polymer chains through various polymerization techniques. For example, the carboxylate group could be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting polymers could possess unique properties, such as enhanced thermal stability or specific binding capabilities, due to the presence of the heterocyclic moieties. These properties could be beneficial in the formulation of advanced coatings with improved adhesion, corrosion resistance, or selective permeability.

Applications in Analytical Chemistry

In analytical chemistry, compounds with specific coordination properties can be utilized as ligands for the detection and quantification of metal ions. The pyrazole and pyridine nitrogen atoms, along with the carboxylate oxygen atoms, in this compound provide multiple binding sites for metal ions. researchgate.netresearchgate.netuninsubria.it This allows for the formation of stable complexes with a variety of metal cations.

The formation of these complexes can be monitored using various analytical techniques, such as UV-Vis spectroscopy, fluorescence spectroscopy, or electrochemistry. For instance, the binding of a specific metal ion could induce a change in the absorption or emission spectrum of the compound, enabling its use as a colorimetric or fluorescent sensor. Furthermore, the compound could be immobilized on a solid support to create a selective sorbent for the preconcentration and determination of trace metal ions from environmental or biological samples. While specific applications of this compound in analytical chemistry are yet to be extensively explored, its structural features suggest significant potential in this area.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazolo[3,4-b]pyridines |

| 5-aminopyrazole |

Use as a Reference Standard in Chromatographic and Spectroscopic Methods

This compound can serve as a reference standard in the development and validation of analytical methods, particularly in chromatography and spectroscopy. As a pure substance with a well-defined chemical structure, it is instrumental in the qualitative and quantitative analysis of related compounds.

In chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), this compound can be used to:

Develop Separation Methods: Its distinct polarity and structural characteristics aid in optimizing mobile phases and stationary phases for the effective separation of mixtures containing similar pyrazole derivatives.

Calibrate Instruments: As a standard, it allows for the calibration of detectors, ensuring the accuracy and precision of quantitative measurements.

Identify Unknowns: By comparing the retention time of an unknown analyte with that of this compound, analysts can tentatively identify the presence of this compound in a sample.